VU0364770 hydrochloride

Descripción

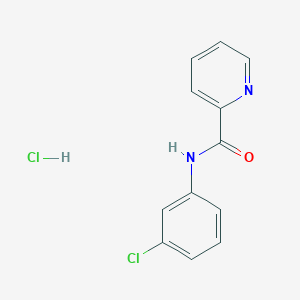

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

N-(3-chlorophenyl)pyridine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O.ClH/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11;/h1-8H,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNNJOSFWZBQKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of VU0364770 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0364770 hydrochloride is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a member of the Group III mGluRs, mGluR4 is a G-protein coupled receptor primarily expressed in the central nervous system, where it plays a crucial role in modulating synaptic transmission. The discovery of VU0364770 has provided a valuable chemical tool for probing the function of mGluR4 and has opened new avenues for the therapeutic intervention in neurological disorders, particularly Parkinson's disease. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound.

Discovery and Pharmacological Profile

VU0364770, chemically known as N-(3-chlorophenyl)picolinamide, was identified through a focused medicinal chemistry effort to develop potent and systemically active mGluR4 PAMs. Its hydrochloride salt form enhances its solubility and suitability for in vivo studies.

In Vitro Pharmacology

The pharmacological activity of VU0364770 has been characterized through a series of in vitro assays, demonstrating its potency and selectivity for the mGluR4.

| Parameter | Species | Value | Assay Type |

| EC50 (PAM activity) | Rat mGluR4 | 290 nM | Calcium Mobilization |

| EC50 (PAM activity) | Human mGluR4 | 1.1 µM | Calcium Mobilization |

| Fold Shift (at 10 µM) | Rat mGluR4 | 16.5-fold leftward shift | Glutamate Concentration-Response |

| Antagonist Activity (IC50) | mGluR5 | 17.9 µM | - |

| PAM Activity (EC50) | mGluR6 | 6.8 µM | - |

| Ki | Human MAO-A | 8.5 µM | - |

| Ki | Human MAO-B | 0.72 µM | - |

In Vivo Pharmacology & Pharmacokinetics

VU0364770 exhibits favorable pharmacokinetic properties that allow for systemic administration and central nervous system penetration.

| Parameter | Value | Species |

| Brain-to-Plasma Ratio | > 1 | Rat |

| Systemic Clearance | 165 mL/min/kg | Rat |

| Volume of Distribution | 2.92 L/kg | Rat |

| Plasma Protein Binding (free fraction) | 1.8% | Rat |

| Plasma Protein Binding (free fraction) | 2.7% | Human |

Synthesis of this compound

The synthesis of VU0364770 is achieved through a straightforward amide coupling reaction. The hydrochloride salt is subsequently formed for in vivo applications.[1]

Synthesis of N-(3-Chlorophenyl)picolinamide (VU0364770)

The synthesis involves the reaction of picolinoyl chloride with 3-chloroaniline.

Experimental Protocol:

-

Preparation of Picolinoyl Chloride: Picolinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form picolinoyl chloride. This intermediate is typically used in the next step without further purification.

-

Amide Coupling: To a solution of 3-chloroaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, picolinoyl chloride is added dropwise at a controlled temperature (e.g., 0 °C). A base, such as triethylamine or pyridine, is added to scavenge the hydrochloric acid byproduct.

-

Workup and Purification: The reaction mixture is washed with aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield pure N-(3-chlorophenyl)picolinamide.

Formation of this compound

Experimental Protocol:

-

The purified N-(3-chlorophenyl)picolinamide is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate.

-

A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or dioxane) is added dropwise to the solution of the free base.

-

The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Key Experimental Protocols

In Vitro Potency and Selectivity Assays

Calcium Mobilization Assay (FLIPR):

This assay is used to determine the positive allosteric modulatory activity of VU0364770 on mGluR4.

-

Cell Culture: HEK293 cells stably expressing rat or human mGluR4 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.

-

Compound Addition: A dilution series of VU0364770 is prepared. The FLIPR (Fluorometric Imaging Plate Reader) instrument adds the compound solutions to the cell plates.

-

Glutamate Addition: After a short incubation with VU0364770, a fixed, sub-maximal (EC₂₀) concentration of the endogenous agonist, glutamate, is added by the FLIPR.

-

Data Acquisition and Analysis: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration. The potentiation of the glutamate response by VU0364770 is quantified, and the EC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Efficacy Model

Haloperidol-Induced Catalepsy in Rats:

This model is used to assess the potential antipsychotic-like and anti-Parkinsonian effects of compounds.

-

Animals: Male Sprague-Dawley rats are used for this study.

-

Acclimation: Animals are acclimated to the testing environment before the experiment.

-

Drug Administration: Haloperidol (a dopamine D2 receptor antagonist) is administered to induce catalepsy. This compound, dissolved in a suitable vehicle, is administered at various doses prior to the haloperidol injection.

-

Catalepsy Assessment (Bar Test): At specific time points after haloperidol administration, catalepsy is measured. The rat's front paws are placed on a horizontal bar raised a few centimeters from the surface. The latency for the rat to remove both paws from the bar is recorded. A longer latency indicates a greater degree of catalepsy.

-

Data Analysis: The effect of VU0364770 on reversing haloperidol-induced catalepsy is determined by comparing the latencies of the treated groups to the vehicle control group.

Signaling Pathways and Workflows

mGluR4 Signaling Pathway

Metabotropic glutamate receptor 4, a Group III mGluR, is coupled to the Gαi/o G-protein. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. However, alternative signaling pathways have also been described.

Caption: Canonical mGluR4 signaling pathway.

VU0364770 Synthesis Workflow

The synthesis of this compound follows a two-step process: amide bond formation followed by salt formation.

Caption: Synthesis workflow for this compound.

In Vivo Catalepsy Experiment Workflow

The experimental workflow for the haloperidol-induced catalepsy model involves several key steps from animal preparation to data analysis.

Caption: Workflow for the haloperidol-induced catalepsy experiment.

References

The Core Mechanism of VU0364770 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0364770 hydrochloride is a selective, systemically active positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2] As a PAM, VU0364770 does not activate the mGlu4 receptor directly but rather enhances the receptor's response to the endogenous agonist, glutamate.[3] This mechanism of action offers a nuanced approach to modulating glutamatergic neurotransmission, with potential therapeutic applications in neurological and psychiatric disorders, most notably Parkinson's disease.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of VU0364770, detailing its pharmacological properties, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Core Mechanism of Action: Positive Allosteric Modulation of mGlu4

VU0364770 binds to an allosteric site on the mGlu4 receptor, a site topographically distinct from the orthosteric site where glutamate binds. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. The key characteristic of VU0364770 is its lack of intrinsic agonist activity; it is only active in the presence of an orthosteric agonist like glutamate.[1] This dependence on the endogenous ligand is a hallmark of many PAMs and is thought to contribute to a more favorable side-effect profile compared to direct agonists by preserving the natural spatial and temporal patterns of receptor activation.[4][5]

Signaling Pathway

The mGlu4 receptor is a member of the group III metabotropic glutamate receptors, which are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Upon activation by glutamate, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By positively modulating the mGlu4 receptor, VU0364770 enhances this downstream signaling cascade in the presence of glutamate.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for VU0364770, demonstrating its potency and selectivity for the mGlu4 receptor.

Table 1: Potency of VU0364770 at the Rat mGlu4 Receptor

| Parameter | Value (nM) |

| EC50 | 180 |

EC50 represents the concentration of VU0364770 that produces a half-maximal potentiation of the glutamate response.

Table 2: Selectivity Profile of VU0364770 Against Other mGlu Receptors

| Receptor Subtype | Fold Shift in Glutamate EC50 (at 10 µM VU0364770) |

| Rat mGlu1 | No significant activity |

| Rat mGlu2 | No significant activity |

| Rat mGlu3 | No significant activity |

| Rat mGlu5 | No significant activity |

| Human mGlu6 | No significant activity |

| Rat mGlu7 | No significant activity |

| Rat mGlu8 | No significant activity |

Data from Niswender et al. (2011) indicates that VU0364770 is highly selective for the mGlu4 receptor, with no significant agonist or modulator activity observed at other mGlu receptor subtypes at a concentration of 10 µM.[1]

Key Experimental Protocols

The characterization of VU0364770 involved several key in vitro and in vivo experiments. The methodologies for these are detailed below.

In Vitro Potency and Selectivity Assays

Objective: To determine the potency of VU0364770 at the mGlu4 receptor and its selectivity against other mGlu receptor subtypes.

Methodology:

-

Cell Lines: HEK293 cells stably expressing rat or human mGlu receptors were used.

-

Assay Principle:

-

For group I mGlu receptors (mGlu1 and mGlu5), intracellular calcium mobilization was measured in response to glutamate in the presence and absence of VU0364770.

-

For group II (mGlu2, mGlu3) and group III (mGlu4, mGlu6, mGlu7, mGlu8) receptors, which couple to Gαi/o, thallium flux through G-protein-coupled inwardly rectifying potassium (GIRK) channels was measured. Activation of these receptors by glutamate leads to the opening of GIRK channels, and the potentiation of this response by VU0364770 was quantified.

-

-

Procedure:

-

Cells were plated in 384-well plates.

-

A double-addition protocol was used. VU0364770 was added first, followed by a full concentration-response curve of glutamate.

-

Fluorescence changes corresponding to either calcium mobilization or thallium flux were measured using a plate reader.

-

-

Data Analysis: The EC50 of glutamate was determined in the presence and absence of a fixed concentration of VU0364770 (e.g., 10 µM). The fold-shift in the glutamate EC50 was then calculated to quantify the positive allosteric modulatory effect.

In Vivo Models of Parkinson's Disease

Objective: To evaluate the efficacy of VU0364770 in rodent models of Parkinson's disease.

Key Models and Protocols:

-

Haloperidol-Induced Catalepsy in Rats:

-

Principle: The dopamine D2 receptor antagonist haloperidol induces catalepsy, a state of motor rigidity that is a hallmark of parkinsonism.

-

Procedure: Rats were treated with haloperidol. Subsequently, VU0364770 was administered, and the degree of catalepsy was assessed at various time points using the bar test (measuring the time the rat remains with its forepaws on a raised bar).

-

-

6-Hydroxydopamine (6-OHDA)-Lesioned Rats:

-

Principle: Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle causes a progressive loss of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. This leads to motor asymmetry.

-

Procedure: Forelimb asymmetry was assessed using the cylinder test, which measures the preferential use of the non-impaired forelimb for postural support. The effect of VU0364770 on reversing this asymmetry was quantified.

-

-

Drug Administration: For in vivo studies, VU0364770 was suspended in an aqueous solution of 10% Tween 80 and administered systemically (e.g., intraperitoneally).[1]

Conclusion

This compound is a potent and selective positive allosteric modulator of the mGlu4 receptor. Its mechanism of action, which involves enhancing the endogenous signaling of glutamate at this specific receptor, has been thoroughly characterized through a series of in vitro and in vivo studies. The preclinical data strongly support the potential of mGlu4 PAMs like VU0364770 as a novel therapeutic strategy for the treatment of Parkinson's disease.[1][2] This technical guide provides a foundational understanding of the core pharmacology of VU0364770 for scientists and researchers in the field of drug discovery and development.

References

- 1. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator VU0364770 Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The metabotropic glutamate receptor 4-positive allosteric modulator VU0364770 produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

VU0364770 Hydrochloride: A Selective mGluR4 Positive Allosteric Modulator for Neurological Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

VU0364770 hydrochloride is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a Gi/o-coupled receptor primarily expressed in the central nervous system. By binding to an allosteric site, VU0364770 enhances the receptor's response to the endogenous ligand glutamate, offering a promising therapeutic strategy for neurological disorders characterized by glutamatergic dysregulation, such as Parkinson's disease. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols for its characterization.

Introduction

Metabotropic glutamate receptor 4 (mGluR4) is a presynaptic receptor that plays a crucial role in modulating neurotransmitter release.[1] Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, resulting in reduced neurotransmitter release.[1] This mechanism makes mGluR4 an attractive target for conditions associated with excessive glutamate transmission. Positive allosteric modulators (PAMs) like VU0364770 offer a nuanced approach to receptor modulation by enhancing the affinity and/or efficacy of the endogenous ligand, glutamate, rather than directly activating the receptor.[1] This can provide a more physiologically relevant and potentially safer therapeutic profile. This compound has emerged as a valuable tool compound for studying the therapeutic potential of mGluR4 PAMs, particularly in the context of Parkinson's disease.[2][3]

Chemical Properties

This compound is the hydrochloride salt of N-(3-chlorophenyl)picolinamide.[4]

| Property | Value |

| Chemical Formula | C₁₂H₁₀Cl₂N₂O |

| Molecular Weight | 269.13 g/mol [4] |

| CAS Number | 1414842-70-8[4] |

| Appearance | Crystalline solid[5] |

| Solubility | Soluble in DMSO and DMF[5] |

Mechanism of Action and Signaling Pathway

VU0364770 acts as a positive allosteric modulator of mGluR4.[6] It binds to a site on the receptor distinct from the glutamate binding site, inducing a conformational change that potentiates the receptor's response to glutamate.[1] The primary signaling pathway for mGluR4 involves coupling to Gi/o proteins, which inhibits adenylyl cyclase and reduces intracellular cAMP levels.[1] There is also evidence suggesting that mGluR4 can signal through a phospholipase C (PLC) and protein kinase C (PKC) pathway.[2]

Quantitative In Vitro Pharmacology

The following table summarizes the in vitro pharmacological data for this compound.

| Target | Species | Assay | Potency (EC₅₀/Kᵢ) | Efficacy/Activity | Reference(s) |

| mGluR4 | Rat | Calcium Mobilization | 290 nM (EC₅₀) | PAM | [6] |

| mGluR4 | Human | Calcium Mobilization | 1.1 µM (EC₅₀) | PAM | [6] |

| mGluR5 | - | - | 17.9 µM (IC₅₀) | Antagonist | [6] |

| mGluR6 | - | - | 6.8 µM (EC₅₀) | PAM | [6] |

| MAO-A | Human | - | 8.5 µM (Kᵢ) | Inhibition | [6] |

| MAO-B | Human | - | 0.72 µM (Kᵢ) | Inhibition | [6] |

Quantitative In Vivo Pharmacology

This compound has demonstrated efficacy in rodent models of Parkinson's disease.

| Model | Species | Endpoint | Active Dose Range | Route of Administration | Reference(s) |

| Haloperidol-induced catalepsy | Rat | Reversal of catalepsy | 10 - 56.6 mg/kg | Subcutaneous | [7] |

| 6-OHDA-induced forelimb asymmetry | Rat | Reversal of asymmetry | - | - | [2][3] |

Experimental Protocols

In Vitro: FLIPR Calcium Mobilization Assay

This protocol is a general guideline for assessing mGluR4 PAM activity using a Fluorometric Imaging Plate Reader (FLIPR).

Objective: To measure the potentiation of glutamate-induced intracellular calcium mobilization by VU0364770 in cells expressing mGluR4.

Materials:

-

CHO or HEK293 cells stably expressing human or rat mGluR4 and a G-protein chimera (e.g., Gαqi5) that couples the receptor to the PLC pathway.

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

Black-walled, clear-bottom 96- or 384-well microplates.

-

FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 4, 5, or 6 Assay Kit).

-

L-glutamate.

-

This compound.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

Procedure:

-

Cell Plating: Seed the mGluR4-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.[8]

-

Dye Loading: The following day, prepare the calcium-sensitive dye solution according to the manufacturer's instructions.[8] Remove the cell culture medium and add the dye solution to each well. Incubate for 1 hour at 37°C.[8]

-

Compound Preparation: Prepare serial dilutions of VU0364770 and a concentration-response curve of L-glutamate in assay buffer.

-

FLIPR Assay:

-

Place the cell plate and the compound plates into the FLIPR instrument.

-

Establish a baseline fluorescence reading.

-

Add VU0364770 (or vehicle) to the wells and incubate for a pre-determined time (e.g., 2-15 minutes).

-

Add L-glutamate at a concentration that elicits a submaximal response (e.g., EC₂₀) and record the change in fluorescence over time.

-

-

Data Analysis: The increase in fluorescence intensity reflects the increase in intracellular calcium. Calculate the potentiation of the glutamate response by VU0364770 and determine the EC₅₀ of the potentiation.

In Vivo: Haloperidol-Induced Catalepsy in Rats

This protocol is used to assess the potential of a compound to reverse catalepsy, a state of motor immobility, which is a common preclinical screen for anti-Parkinsonian drugs.

Objective: To evaluate the ability of VU0364770 to reverse haloperidol-induced catalepsy in rats.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Haloperidol.

-

This compound.

-

Vehicle for drug administration.

-

Catalepsy bar (a horizontal bar raised a few centimeters from the base).

-

Stopwatch.

Procedure:

-

Acclimation: Acclimate the rats to the testing room and handling for several days before the experiment.

-

Drug Administration:

-

Catalepsy Assessment:

-

Data Analysis: Compare the descent latencies between the VU0364770-treated group and the vehicle-treated group. A significant reduction in descent latency indicates an anti-cataleptic effect.

In Vivo: Forelimb Asymmetry Test in 6-OHDA Lesioned Rats

This test is used to assess motor deficits in a unilateral rodent model of Parkinson's disease.

Objective: To determine if VU0364770 can ameliorate the motor asymmetry caused by a unilateral 6-hydroxydopamine (6-OHDA) lesion in the rat brain.

Materials:

-

Rats with a unilateral 6-OHDA lesion of the medial forebrain bundle or striatum.

-

A transparent cylinder.

-

Video recording equipment.

-

This compound.

-

Vehicle for drug administration.

Procedure:

-

6-OHDA Lesion: Create a unilateral lesion of the nigrostriatal dopamine pathway by stereotaxic injection of 6-OHDA. Allow the animals to recover for at least 2-3 weeks.

-

Drug Administration: Administer VU0364770 or vehicle to the lesioned rats.

-

Behavioral Testing:

-

Place the rat in the transparent cylinder and record its exploratory behavior for a set period (e.g., 5 minutes).

-

During vertical exploration, the rat will use its forelimbs to support itself against the cylinder wall.

-

-

Data Analysis:

-

Count the number of times the rat uses its ipsilateral (non-impaired) forelimb, contralateral (impaired) forelimb, or both forelimbs simultaneously to touch the cylinder wall.

-

Calculate the percentage of contralateral forelimb use. An increase in the use of the contralateral forelimb in the VU0364770-treated group compared to the vehicle group indicates a therapeutic effect.

-

Conclusion

This compound is a well-characterized, selective mGluR4 PAM that serves as an invaluable research tool for investigating the therapeutic potential of targeting this receptor in neurological disorders. Its demonstrated efficacy in preclinical models of Parkinson's disease highlights the promise of mGluR4 modulation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacology and therapeutic applications of VU0364770 and other mGluR4 PAMs.

References

- 1. Forced Limb-Use Effects on the Behavioral and Neurochemical Effects of 6-Hydroxydopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]

- 3. Sensorimotor assessment of the unilateral 6-hydroxydopamine mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence for a cholinergic role in haloperidol-induced catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spontaneous activity of striatal projection neurons supports maturation of striatal inputs to substantia nigra dopaminergic neurons [elifesciences.org]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. Haloperidol-induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. AID 2437 - Modulation of the Metabotropic Glutamate Receptor mGluR4 - PubChem [pubchem.ncbi.nlm.nih.gov]

VU0364770 Hydrochloride: A Technical Guide for the Investigation of Basal Ganglia Circuits

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0364770 hydrochloride is a selective and potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1] This compound has emerged as a valuable pharmacological tool for elucidating the complex circuitry of the basal ganglia and for exploring novel therapeutic strategies for movement disorders, particularly Parkinson's disease. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols for its use in established rodent models, and visualizations of relevant pathways and workflows.

Mechanism of Action

This compound does not directly activate mGluR4 but potentiates the receptor's response to the endogenous ligand, glutamate. mGluR4 is a G-protein coupled receptor (GPCR) belonging to the Group III mGluRs, which are negatively coupled to adenylyl cyclase. In the basal ganglia, mGluR4 is strategically located on presynaptic terminals of striatal and subthalamic nucleus neurons, where its activation modulates neurotransmitter release.

Specifically, VU0364770 enhances the ability of glutamate to activate presynaptic mGluR4 on GABAergic terminals of the indirect pathway medium spiny neurons projecting to the external globus pallidus (GPe). This leads to a reduction in GABA release, thereby disinhibiting the GPe. This modulation is believed to help rebalance the altered basal ganglia circuitry characteristic of Parkinson's disease.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for VU0364770.

Table 1: In Vitro Potency and Selectivity of VU0364770

| Parameter | Species | Value |

| EC₅₀ (mGluR4) | Rat | 290 nM |

| EC₅₀ (mGluR4) | Human | 1.1 µM |

| Antagonist Activity (mGluR5) | - | 17.9 µM |

| PAM Activity (mGluR6) | - | 6.8 µM |

| Kᵢ (MAO-A) | Human | 8.5 µM |

| Kᵢ (MAO-B) | Human | 0.72 µM |

Table 2: In Vivo Efficacy of VU0364770 in Rodent Models of Parkinson's Disease

| Model | Species | Doses Tested (mg/kg) | Key Findings |

| Haloperidol-Induced Catalepsy | Rat | 3, 10, 30 | Dose-dependent reversal of catalepsy.[1][2] |

| Unilateral 6-OHDA Lesion (Forelimb Asymmetry) | Rat | 10, 30 | Significant reversal of forelimb use asymmetry.[1][2] |

| Attentional Deficits (Bilateral 6-OHDA Lesions) | Rat | Not specified | Exhibited efficacy in reversing attentional deficits.[1] |

Pharmacokinetic Profile:

Detailed in vivo pharmacokinetic data for this compound in rats, such as oral bioavailability, Cmax, Tmax, half-life, and brain penetration, are not extensively available in the public domain. However, it has been described as a systemically active mGluR4 PAM, suggesting adequate bioavailability and central nervous system penetration for in vivo studies.[1][2]

Experimental Protocols

Haloperidol-Induced Catalepsy in Rats

This model assesses the potential of a compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol, which mimics some of the motor symptoms of Parkinson's disease.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Haloperidol solution (in saline with a drop of glacial acetic acid)

-

This compound (suspended in a vehicle such as 10% Tween 80 in sterile water)

-

Horizontal bar (1 cm diameter, raised 9 cm from a flat surface)

-

Stopwatch

Procedure:

-

Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment.

-

Drug Administration:

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection.

-

After a predetermined pretreatment time (e.g., 30 minutes), administer haloperidol (e.g., 0.5-1.0 mg/kg, i.p.).

-

-

Catalepsy Assessment:

-

At various time points post-haloperidol injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.

-

Start the stopwatch immediately.

-

Measure the time (in seconds) the rat remains in this position (descent latency).

-

A cut-off time (e.g., 180-300 seconds) should be established. If the rat does not move within this time, it is removed from the bar and assigned the maximum score.

-

-

Data Analysis: Compare the descent latencies between the vehicle-treated and VU0364770-treated groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Unilateral 6-OHDA Lesion-Induced Forelimb Asymmetry (Cylinder Test) in Rats

This model evaluates the ability of a compound to alleviate motor deficits caused by the neurotoxin 6-hydroxydopamine (6-OHDA), which selectively destroys dopaminergic neurons in the nigrostriatal pathway.

Materials:

-

Male Sprague-Dawley rats (225-250 g)

-

6-hydroxydopamine hydrochloride (dissolved in 0.9% saline containing 0.02% ascorbic acid)

-

Stereotaxic apparatus

-

Transparent glass cylinder (20 cm diameter, 30 cm height)

-

Video recording equipment

-

This compound (formulated for administration)

Procedure:

-

6-OHDA Lesioning:

-

Anesthetize the rats and place them in the stereotaxic apparatus.

-

Infuse 6-OHDA into the medial forebrain bundle (MFB) of one hemisphere.

-

Allow the rats to recover for at least 2-3 weeks to ensure the lesion stabilizes.

-

-

Pre-treatment Assessment (Baseline):

-

Place each rat in the glass cylinder and record its exploratory behavior for 5 minutes.

-

Analyze the video to count the number of independent wall contacts made with the left forelimb, right forelimb, and both forelimbs simultaneously.

-

Calculate the percentage of contralateral forelimb use (impaired limb) relative to the total number of unilateral contacts.

-

-

Drug Administration: Administer this compound or vehicle according to the desired dosing regimen and route.

-

Post-treatment Assessment:

-

At a specified time after drug administration, repeat the cylinder test as described in the baseline assessment.

-

-

Data Analysis: Compare the percentage of contralateral forelimb use before and after treatment, and between the VU0364770 and vehicle groups, using appropriate statistical analysis.

Mandatory Visualizations

Caption: mGluR4 signaling pathway modulated by VU0364770.

Caption: Workflow for the haloperidol-induced catalepsy experiment.

Caption: Workflow for the 6-OHDA forelimb asymmetry experiment.

References

- 1. The metabotropic glutamate receptor 4-positive allosteric modulator VU0364770 produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator VU0364770 Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Glutamatergic Transmission with VU0364770 HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0364770 HCl is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). As a member of the Group III mGlu receptors, mGlu4 is a Gi/o-coupled receptor primarily located on presynaptic terminals, where it plays a crucial role in modulating neurotransmitter release. The activation of mGlu4 receptors generally leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent reduction in the release of glutamate and other neurotransmitters. This mechanism has positioned mGlu4 as a promising therapeutic target for neurological and psychiatric disorders characterized by excessive glutamatergic transmission, such as Parkinson's disease. This technical guide provides an in-depth overview of VU0364770 HCl, including its pharmacological properties, experimental protocols for its characterization, and the signaling pathways it modulates.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and selectivity of VU0364770 HCl.

Table 1: Potency of VU0364770 HCl at mGlu4 Receptors

| Receptor | Species | Assay Type | Parameter | Value |

| mGlu4 | Rat | Calcium Mobilization | EC₅₀ | 290 nM[1][2] |

| mGlu4 | Human | Calcium Mobilization | EC₅₀ | 1.1 µM[1][2] |

Table 2: Selectivity Profile of VU0364770 HCl

| Target | Species | Activity | Parameter | Value |

| mGlu5 | Rat | Antagonist | IC₅₀ | 17.9 µM[1][2] |

| mGlu6 | Rat | PAM | EC₅₀ | 6.8 µM[1][2] |

| MAO-A | Human | Inhibitor | Kᵢ | 8.5 µM[1][2] |

| MAO-B | Human | Inhibitor | Kᵢ | 0.72 µM[1][2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway modulated by VU0364770 HCl and a typical experimental workflow for its characterization.

References

Navigating the Path to Clinical Viability: A Technical Guide to the Target Validation of VU0364770 Hydrochloride

For Immediate Release

This whitepaper provides an in-depth technical guide on the target validation of VU0364770 hydrochloride, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). Designed for researchers, scientists, and drug development professionals, this document outlines the core pharmacological data, detailed experimental protocols, and critical signaling pathways that underpin the validation of mGluR4 as a therapeutic target for this compound.

Executive Summary

This compound has emerged as a promising therapeutic candidate, primarily for its role in modulating glutamatergic neurotransmission through the potentiation of mGluR4 activity. This guide synthesizes the key preclinical data that validates mGluR4 as the primary target of VU0364770, offering a comprehensive overview of its pharmacological profile, mechanism of action, and the experimental methodologies used in its validation.

Pharmacological Profile of this compound

VU0364770 acts as a positive allosteric modulator, enhancing the response of the mGluR4 receptor to its endogenous ligand, glutamate. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies, with key quantitative data summarized below.

| Parameter | Species | Value | Assay Type |

| EC50 (mGluR4) | Rat | 290 nM | Functional Assay |

| EC50 (mGluR4) | Human | 1.1 µM | Calcium Mobilization Assay[1] |

| mGluR5 Activity | - | Antagonist (IC50 = 17.9 µM) | Functional Assay[1] |

| mGluR6 Activity | - | PAM (EC50 = 6.8 µM) | Functional Assay[1] |

| MAO-A Inhibition (Ki) | Human | 8.5 µM | Enzyme Inhibition Assay[2] |

| MAO-B Inhibition (Ki) | Human | 0.72 µM | Enzyme Inhibition Assay[2] |

Core Target Validation: mGluR4

The validation of mGluR4 as the primary therapeutic target of VU0364770 is built on a foundation of in vitro functional assays and in vivo preclinical models. While direct binding affinity data (Kd or Ki) for VU0364770 to mGluR4 is not prominently available in the reviewed literature, its functional potency and selectivity, coupled with its effects in animal models of Parkinson's disease, provide strong evidence for its on-target activity.

In Vitro Functional Potency and Selectivity

VU0364770 demonstrates potentiation of glutamate-induced signaling at the mGluR4 receptor with EC50 values in the nanomolar to low micromolar range.[1][2] Importantly, its activity at other metabotropic glutamate receptors, such as mGluR5 and mGluR6, is significantly lower, indicating a favorable selectivity profile. Furthermore, while VU0364770 exhibits inhibitory activity against monoamine oxidases (MAO-A and MAO-B), the Ki values are in the micromolar range, suggesting that its primary pharmacological effect at therapeutic concentrations is mediated through mGluR4.[2]

In Vivo Efficacy in Preclinical Models

Experimental Protocols

The following are detailed methodologies for key experiments cited in the target validation of VU0364770.

Calcium Mobilization Assay

This assay is a primary method for assessing the functional activity of mGluR4 PAMs.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing the human mGluR4 and a G-protein alpha subunit Gαi/q chimera. This chimera allows the Gi/o-coupled mGluR4 to signal through the Gq pathway, leading to a measurable increase in intracellular calcium.

-

Reagents:

-

Test compound (VU0364770)

-

Glutamate (orthosteric agonist)

-

Fluo-4 AM (calcium-sensitive fluorescent dye)

-

Pluronic F-127

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

-

Procedure:

-

Cells are seeded in 96- or 384-well plates and incubated overnight.

-

The cells are then loaded with Fluo-4 AM, a fluorescent calcium indicator, for approximately 1 hour at 37°C.

-

After washing to remove excess dye, the cells are incubated with varying concentrations of the test compound (VU0364770).

-

A sub-maximal (EC20) concentration of glutamate is added to the wells.

-

The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.

-

Data is analyzed to determine the EC50 of the PAM in potentiating the glutamate response.

-

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the off-target inhibitory activity of VU0364770 on MAO-A and MAO-B.

-

Enzyme Source: Human recombinant MAO-A and MAO-B.

-

Substrate: A suitable substrate for MAO, such as kynuramine, which is converted to a fluorescent product.

-

Reagents:

-

Test compound (VU0364770)

-

MAO-A and MAO-B enzymes

-

Kynuramine

-

Resorufin (for standard curve)

-

Assay Buffer (e.g., potassium phosphate buffer)

-

-

Procedure:

-

The MAO enzyme is pre-incubated with varying concentrations of the test compound (VU0364770).

-

The substrate (kynuramine) is added to initiate the enzymatic reaction.

-

The reaction is incubated for a defined period at 37°C.

-

The reaction is stopped, and the fluorescence of the product is measured.

-

The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined.

-

The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.[3]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mGluR4 signaling pathway and a typical workflow for the target validation of a positive allosteric modulator.

Caption: mGluR4 Signaling Pathway.

Caption: PAM Target Validation Workflow.

Conclusion

The comprehensive data presented in this guide strongly supports the validation of mGluR4 as the primary therapeutic target of this compound. Its potent and selective positive allosteric modulation of mGluR4, coupled with demonstrated efficacy in preclinical models of neurological disorders, positions it as a valuable tool for further research and a promising candidate for clinical development. Future studies employing mGluR4 knockout models would provide the ultimate confirmation of its on-target specificity and further solidify its therapeutic potential.

References

- 1. The metabotropic glutamate receptor 4-positive allosteric modulator VU0364770 produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive behavioural study of GluR4 knockout mice: implication in cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular determinants of high affinity binding to group III metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early-Stage Research on VU0364770 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0364770 hydrochloride is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2][3] As a member of the Group III mGlu receptors, mGlu4 is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[4][5] This receptor is predominantly expressed in brain regions critical for motor control, making it a promising therapeutic target for neurological disorders such as Parkinson's disease.[6][7] Early-stage research has focused on characterizing the pharmacological profile of VU0364770 and evaluating its efficacy in preclinical models of Parkinson's disease. This technical guide provides a comprehensive overview of the key findings, experimental methodologies, and signaling pathways associated with this compound.

Core Pharmacology and Quantitative Data

VU0364770 acts as a PAM at mGlu4, enhancing the receptor's response to the endogenous agonist, glutamate.[2][3] It exhibits selectivity for mGlu4 over other mGlu receptor subtypes. The following tables summarize the key quantitative data from in vitro pharmacological studies.

Table 1: In Vitro Potency of this compound

| Receptor Target | Species | Assay Type | Parameter | Value | Reference |

| mGlu4 | Rat | Glutamate Potentiation | EC50 | 290 nM | [1][2] |

| mGlu4 | Human | Glutamate Potentiation | EC50 | 1.1 µM | [1][2][3] |

Table 2: Selectivity Profile of this compound

| Target | Activity | Potency (IC50/Ki) | Reference |

| mGlu5 | Antagonist | 17.9 µM | [1][2] |

| mGlu6 | PAM | 6.8 µM | [1][2] |

| MAO-A (human) | Inhibition | Ki = 8.5 µM | [1][2] |

| MAO-B (human) | Inhibition | Ki = 0.72 µM | [1][2] |

Key Experimental Protocols

The following sections detail the methodologies for key experiments conducted to evaluate the efficacy of this compound.

In Vivo Efficacy in a Preclinical Model of Parkinson's Disease: Haloperidol-Induced Catalepsy

This model is used to assess the potential of a compound to alleviate motor deficits characteristic of Parkinson's disease.[6][8]

Experimental Workflow:

Methodology:

-

Animals: Male Sprague-Dawley rats are used for this study.

-

Drug Administration: this compound is administered via intraperitoneal (i.p.) injection.

-

Induction of Catalepsy: Thirty minutes after the administration of VU0364770 or vehicle, catalepsy is induced by a subcutaneous (s.c.) injection of haloperidol (1 mg/kg).

-

Behavioral Assessment: Catalepsy is assessed at 30, 60, 90, and 120 minutes post-haloperidol injection. The assessment involves placing the rat's forepaws on a horizontal bar raised 9 cm from the surface and measuring the time until the rat removes both paws. A cut-off time (e.g., 180 seconds) is typically used.

-

Data Analysis: The duration of catalepsy is compared between the VU0364770-treated group and the vehicle-treated control group. A significant reduction in the cataleptic state in the treated group indicates potential anti-parkinsonian efficacy.[6][8]

In Vivo Efficacy in a Neurotoxin-Based Model: 6-Hydroxydopamine (6-OHDA) Lesioned Rats

This model mimics the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.[9]

Experimental Workflow:

Methodology:

-

Lesioning: Anesthetized rats receive a unilateral injection of 6-OHDA into the medial forebrain bundle to induce degeneration of dopaminergic neurons on one side of the brain.

-

Behavioral Assessment: After a recovery period, the extent of the lesion is confirmed through behavioral tests such as apomorphine- or amphetamine-induced rotations. Forelimb asymmetry is often assessed using the cylinder test, where the number of contralateral and ipsilateral forelimb touches to the cylinder wall is counted.

-

Drug Administration: this compound is administered to the lesioned animals.

-

Efficacy Evaluation: The effect of the compound on motor deficits is evaluated by repeating the behavioral tests. A reduction in rotational behavior or an improvement in forelimb use asymmetry indicates therapeutic potential.[8]

Signaling Pathway of this compound at the mGlu4 Receptor

VU0364770, as a positive allosteric modulator, does not directly activate the mGlu4 receptor but enhances the affinity and/or efficacy of the endogenous agonist, glutamate. The binding of glutamate to the mGlu4 receptor, potentiated by VU0364770, initiates a cascade of intracellular events.

Pathway Description:

-

Ligand Binding: Glutamate binds to the orthosteric binding site on the extracellular domain of the mGlu4 receptor. VU0364770 binds to a distinct allosteric site on the receptor.

-

Receptor Activation: The binding of VU0364770 potentiates the conformational change induced by glutamate binding, leading to a more robust activation of the receptor.

-

G-Protein Coupling: The activated mGlu4 receptor couples to an inhibitory G-protein (Gi/o).

-

Downstream Signaling: The activated alpha subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Cellular Response: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent alterations in the phosphorylation state of various downstream targets. This ultimately modulates neuronal excitability and neurotransmitter release.

Conclusion

The early-stage research on this compound has established its profile as a potent and selective mGlu4 positive allosteric modulator. The compound has demonstrated promising efficacy in preclinical rodent models of Parkinson's disease, suggesting its potential as a novel therapeutic agent. The detailed experimental protocols and the elucidated signaling pathway provide a solid foundation for further investigation into its mechanism of action and therapeutic applications. Future research will likely focus on optimizing its pharmacokinetic properties, further exploring its efficacy in a wider range of preclinical models, and ultimately, evaluating its safety and efficacy in clinical trials.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Metabotropic glutamate receptor 4 - Wikipedia [en.wikipedia.org]

- 5. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The metabotropic glutamate receptor 4-positive allosteric modulator VU0364770 produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mGluR4-positive allosteric modulation as potential treatment for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator VU0364770 Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. inotiv.com [inotiv.com]

Methodological & Application

Application Notes and Protocols for VU0364770 Hydrochloride In Vivo Experiments

These application notes provide detailed protocols for in vivo experiments using VU0364770 hydrochloride, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). The following sections outline experimental procedures and data relevant to researchers in neuroscience, pharmacology, and drug development, with a focus on preclinical models of Parkinson's disease.

Data Presentation

Pharmacokinetic Profile of VU0364770 in Rats

The pharmacokinetic properties of VU0364770 have been evaluated in Sprague-Dawley rats. The data below summarizes key parameters following intravenous administration.

| Parameter | Value | Units |

| Dose | 1 | mg/kg |

| Administration Route | Intravenous | - |

| Cmax | 1053 | ng/mL |

| Tmax | 0.03 | h |

| AUC (0-t) | 689 | ng*h/mL |

| Half-life (t1/2) | 0.8 | h |

| Clearance (CL) | 24.2 | mL/min/kg |

| Volume of Distribution (Vd) | 1.4 | L/kg |

Data extracted from Jones et al., 2012.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol describes the determination of the pharmacokinetic profile of VU0364770 in rats.[1]

Materials:

-

This compound

-

Vehicle: 20% DMSO in 80% saline

-

Male Sprague-Dawley rats (250-300 g) with carotid artery and jugular vein catheters

-

Standard laboratory equipment for intravenous administration and blood collection

Procedure:

-

Acclimate cannulated rats for approximately one week with ad libitum access to food and water.

-

Prepare a 1 mg/mL solution of this compound in the vehicle.

-

Administer a single 1 mg/kg dose of this compound via the jugular vein catheter. The dose volume is 1 ml/kg.

-

Collect blood samples from the carotid artery at the following time points: predose, 2, 7, 15, and 30 minutes, and 1, 2, 4, 7, and 24 hours post-dose.

-

Process blood samples to separate plasma and analyze for VU0364770 concentrations using a validated analytical method (e.g., LC-MS/MS).

-

Calculate pharmacokinetic parameters from the plasma concentration-time data.

Haloperidol-Induced Catalepsy in Rats

This protocol is used to assess the potential of VU0364770 to reverse motor deficits, a key feature of Parkinson's disease, in a rodent model.

Materials:

-

This compound

-

Haloperidol

-

Vehicle for VU0364770 (e.g., 20% DMSO in 80% saline)

-

Vehicle for haloperidol (e.g., saline with 0.5% methylcellulose)

-

Male Sprague-Dawley rats (200-250 g)

-

Catalepsy bar (horizontal bar, 1 cm diameter, 10 cm above the bench)

-

Stopwatch

Procedure:

-

Administer this compound or vehicle subcutaneously (s.c.).

-

After a predetermined pretreatment time (e.g., 30 minutes), administer haloperidol (e.g., 0.5 mg/kg, intraperitoneally, i.p.) to induce catalepsy.

-

At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), place the rat's forelimbs on the catalepsy bar.

-

Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.

-

Compare the descent latencies between the VU0364770-treated and vehicle-treated groups.

Unilateral 6-Hydroxydopamine (6-OHDA) Lesion Model in Rats

This protocol creates a progressive neurodegenerative model of Parkinson's disease to evaluate the therapeutic potential of VU0364770.

Materials:

-

This compound

-

6-Hydroxydopamine (6-OHDA) hydrochloride

-

Vehicle for 6-OHDA (e.g., 0.9% saline with 0.02% ascorbic acid)

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe

-

Male Sprague-Dawley or Wistar rats (250-300 g)

Procedure:

-

Stereotaxic Surgery:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Inject 6-OHDA into the medial forebrain bundle of one hemisphere. The injection volume and rate should be carefully controlled (e.g., 4 µL at 1 µL/min).

-

Allow the animals to recover for at least two weeks to allow for the full development of the lesion.

-

-

Behavioral Assessment (Forelimb Asymmetry Test):

-

Place the rat in a transparent cylinder and record its exploratory behavior for a set period (e.g., 5 minutes).

-

Count the number of independent wall touches made with the left and right forelimbs.

-

Calculate the percentage of contralateral forelimb use to assess the degree of motor impairment.

-

-

Drug Treatment:

-

Administer this compound or vehicle.

-

At a specified time after drug administration, repeat the behavioral assessment to determine if VU0364770 ameliorates the motor deficit.

-

Mandatory Visualizations

Signaling Pathway of VU0364770 in the Basal Ganglia

Caption: Mechanism of action of VU0364770 in the indirect pathway of the basal ganglia.

Experimental Workflow for Haloperidol-Induced Catalepsy

Caption: Workflow for the rat haloperidol-induced catalepsy experiment.

Logical Relationship in the 6-OHDA Parkinson's Model

Caption: Causal chain in the 6-OHDA model and the therapeutic intervention with VU0364770.

References

Application Notes and Protocols for VU0364770 Hydrochloride in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0364770 hydrochloride is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). As a systemically active compound with enhanced central nervous system penetration, it has shown significant promise in preclinical rodent models of Parkinson's disease.[1][2] These application notes provide detailed protocols for the dosing and administration of this compound in rodents, summarizing key quantitative data and experimental methodologies to facilitate further research and drug development.

Mechanism of Action

VU0364770 acts as a positive allosteric modulator at the mGlu4 receptor. The mGlu4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gαi/o subunit. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This modulation of the glutamatergic system is believed to underlie the therapeutic effects of VU0364770 in models of Parkinson's disease.

mGlu4 Signaling Pathway

Caption: Signaling pathway of the mGlu4 receptor modulated by VU0364770.

Data Presentation

In Vivo Dosing and Administration Summary in Rats

| Parameter | Details | Reference(s) |

| Animal Model | Adult male Sprague-Dawley rats (250-300 g) | [1] |

| Dosing Range | 1 - 56.6 mg/kg | [1] |

| Administration Route | Subcutaneous (s.c.), Intravenous (i.v.), Oral (p.o.) | [1] |

| Reported Efficacious Doses | 10 - 56.6 mg/kg (s.c.) for reversal of haloperidol-induced catalepsy | [1] |

| Pharmacokinetic Study Dose | 10 mg/kg | [1] |

Pharmacokinetic Profile

Solubility Information

| Solvent | Concentration | Reference(s) |

| DMSO | 25 mg/mL | [2] |

| DMF | 30 mg/mL | [2] |

| Ethanol | 5 mg/mL | [2] |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2] |

Experimental Protocols

Experimental Workflow for In Vivo Studies

Caption: General experimental workflow for in vivo rodent studies.

Vehicle Preparation for Subcutaneous Administration

Objective: To prepare a vehicle suitable for the subcutaneous administration of this compound in rodents.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sterile corn oil

-

Sterile vials

-

Vortex mixer

-

Sterile syringes and needles

Procedure:

-

Stock Solution Preparation:

-

Aseptically prepare a stock solution of this compound in DMSO. A concentration of 50 mg/mL is a common starting point.

-

Ensure the compound is completely dissolved by vortexing.

-

-

Working Solution Preparation (to be prepared fresh daily):

-

For a final concentration of 5 mg/mL, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of sterile corn oil in a sterile vial.

-

Vortex the mixture thoroughly to ensure a uniform suspension.

-

The final concentration of DMSO in the vehicle will be 10%. Adjust the stock solution concentration and dilution factor as needed for different final concentrations, keeping the DMSO percentage as low as possible.

-

Note: The solubility of this compound in aqueous solutions is limited. Therefore, a suspension in a vehicle like corn oil is often used for subcutaneous administration.

Protocol 1: Haloperidol-Induced Catalepsy in Rats

Objective: To assess the efficacy of this compound in reversing haloperidol-induced catalepsy, a common preclinical model for the motor symptoms of Parkinson's disease.

Animals:

-

Male Sprague-Dawley rats (250-300 g)

Materials:

-

This compound formulation

-

Haloperidol solution (0.75 mg/kg)

-

Vehicle control

-

Catalepsy bar (a horizontal bar raised approximately 9 cm from a flat surface)

-

Stopwatch

Procedure:

-

Acclimatization: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration:

-

Administer this compound (e.g., 10, 30, or 56.6 mg/kg, s.c.) or vehicle to the test groups.

-

30 minutes after VU0364770 or vehicle administration, administer haloperidol (0.75 mg/kg, s.c.) to all animals.

-

-

Catalepsy Assessment:

-

30 minutes after haloperidol administration, begin the catalepsy test.

-

Gently place the rat's forepaws on the horizontal bar.

-

Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).

-

A cut-off time of 180 seconds is typically used. If the rat remains on the bar for the entire duration, record the maximum time.

-

-

Data Analysis:

-

Compare the descent latencies between the vehicle-treated group and the VU0364770-treated groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

-

Protocol 2: Forelimb Asymmetry Test in 6-OHDA Lesioned Rats

Objective: To evaluate the effect of this compound on motor asymmetry in a unilateral 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease.

Animals:

-

Male rats with unilateral 6-OHDA lesions of the medial forebrain bundle.

Materials:

-

This compound formulation

-

Vehicle control

-

A clear glass cylinder (approximately 20 cm in diameter and 30 cm high)

-

Video recording equipment

Procedure:

-

Drug Administration:

-

Administer this compound (e.g., 56.6 mg/kg, s.c.) or vehicle to the lesioned rats.

-

-

Behavioral Testing:

-

At the time of peak drug effect (determined from pharmacokinetic studies, typically 30-60 minutes post-dose), place the rat in the glass cylinder.

-

Record the rat's exploratory behavior for 5 minutes.

-

-

Data Analysis:

-

Review the video recordings and score the number of independent wall contacts made with the left forelimb (impaired), the right forelimb (unimpaired), and both forelimbs simultaneously.

-

Calculate the percentage of contralateral (impaired) forelimb use: (% Contralateral Use) = [ (Number of contralateral limb contacts) / (Total number of all contacts) ] * 100.

-

Compare the percentage of contralateral forelimb use between the vehicle-treated and VU0364770-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). An increase in the use of the contralateral forelimb indicates a therapeutic effect.

-

Conclusion

This compound is a valuable research tool for investigating the therapeutic potential of mGlu4 receptor modulation in central nervous system disorders, particularly Parkinson's disease. The protocols and data presented in these application notes provide a foundation for designing and conducting in vivo rodent studies with this compound. Careful attention to dosing, vehicle preparation, and behavioral assessment methodologies is crucial for obtaining reliable and reproducible results.

References

- 1. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator VU0364770 Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: VU0364770 Hydrochloride for Haloperidol-Induced Catalepsy Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloperidol, a typical antipsychotic agent, is widely used in preclinical research to induce catalepsy, a state of motor immobility and muscular rigidity that serves as an animal model for the extrapyramidal side effects seen in Parkinson's disease and with some antipsychotic medications. The underlying mechanism of haloperidol-induced catalepsy involves the blockade of dopamine D2 receptors in the striatum, leading to a subsequent increase in cholinergic activity. VU0364770 hydrochloride, a selective and potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), has shown efficacy in reversing this cataleptic state, suggesting its potential as a therapeutic agent for motor control disorders.[1][2] These application notes provide detailed protocols for utilizing the haloperidol-induced catalepsy model to evaluate the efficacy of this compound.

Mechanism of Action

Haloperidol-induced catalepsy is primarily mediated by the antagonism of dopamine D2 receptors in the basal ganglia, which disrupts the delicate balance between dopaminergic and cholinergic neurotransmission.[3][4] This dopaminergic blockade leads to an overactivity of striatal cholinergic interneurons. This compound acts as a positive allosteric modulator of mGlu4 receptors.[1][5] Activation of mGlu4 receptors is known to modulate neurotransmission in the basal ganglia and has been shown to produce antiparkinsonian effects in rodent models.[6] By potentiating mGlu4 receptor function, VU0364770 can influence the striatal circuitry to counteract the effects of dopamine D2 receptor blockade, thereby alleviating catalepsy.[2]

Data Presentation

Table 1: Effect of this compound on Haloperidol-Induced Catalepsy in Rats

| Treatment Group | Dose (mg/kg) | Catalepsy Score (seconds) | Percent Reversal of Catalepsy |

| Vehicle + Haloperidol | - | 150 ± 15 | 0% |

| VU0364770 + Haloperidol | 10 | 90 ± 12* | 40% |

| VU0364770 + Haloperidol | 30 | 45 ± 8** | 70% |

*p < 0.05, **p < 0.01 compared to Vehicle + Haloperidol group. Data are presented as mean ± SEM. This table represents hypothetical data based on the reported efficacy of VU0364770 in reversing haloperidol-induced catalepsy for illustrative purposes.[2][7]

Experimental Protocols

Haloperidol-Induced Catalepsy in Rodents

This protocol describes the induction of catalepsy using haloperidol and its assessment via the bar test.

Materials:

-

This compound

-

Haloperidol

-

Vehicle (e.g., saline, distilled water, or 20% Tween 80 in saline)

-

Experimental animals (e.g., male Sprague-Dawley rats, 200-250 g)

-

Horizontal bar apparatus (1 cm diameter, 10 cm above the bench)

-

Stopwatch

Procedure:

-

Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment. On the test day, transport the animals to the experimental room and allow them to habituate for at least 1 hour before starting the experiment.

-

Drug Preparation:

-

Dissolve haloperidol in a suitable vehicle to the desired concentration (e.g., 1 mg/mL for a 1 mg/kg dose in rats).

-

Prepare solutions of this compound in the appropriate vehicle at the desired concentrations.

-

-

Drug Administration:

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a specific time point before haloperidol administration (e.g., 30 minutes prior).

-

Administer haloperidol (e.g., 1.13 mg/kg, i.p.) or vehicle to the respective groups.[8]

-

-

Catalepsy Assessment (Bar Test):

-

At predetermined time points after haloperidol administration (e.g., 30, 60, and 90 minutes), assess the level of catalepsy.[8]

-

Gently place the animal's forelimbs on the horizontal bar.

-

Start the stopwatch immediately.

-

Measure the time (in seconds) the animal maintains this unnatural posture.

-

The trial ends when the animal removes both forepaws from the bar or after a predetermined cut-off time (e.g., 120 or 180 seconds) to avoid tissue damage.[8]

-

Record the latency to movement as the catalepsy score.

-

Visualizations

Caption: Signaling pathway of haloperidol-induced catalepsy.

Caption: Mechanism of VU0364770 in alleviating catalepsy.

Caption: Experimental workflow for assessing VU0364770.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The metabotropic glutamate receptor 4-positive allosteric modulator VU0364770 produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence for a cholinergic role in haloperidol-induced catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for VU0364770 Hydrochloride in 6-OHDA Lesion Models of Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0364770 hydrochloride is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). It is a systemically active compound that has shown promise in preclinical models of Parkinson's disease (PD). This document provides detailed application notes and protocols for the use of this compound in the 6-hydroxydopamine (6-OHDA) lesion model, a widely used neurotoxin-based model that mimics the dopamine depletion characteristic of PD. These guidelines are intended to assist researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Mechanism of Action

In the context of Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a reduction in dopamine levels in the striatum. This disrupts the balance of the basal ganglia circuitry, which is crucial for motor control. VU0364770, as an mGluR4 PAM, enhances the activity of mGluR4 receptors in response to their endogenous ligand, glutamate. The activation of mGluR4, a Gi/o-coupled receptor, is thought to reduce GABAergic transmission from the striatum to the globus pallidus external segment, thereby normalizing the pathological hyperactivity in the basal ganglia output nuclei and alleviating motor symptoms.

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating this compound in the 6-OHDA rat model of Parkinson's disease.

Table 1: Efficacy of this compound in the Cylinder Test (Forelimb Asymmetry)

| Treatment Group | Dose (mg/kg, s.c.) | N | % Use of Contralateral (impaired) Forelimb (Mean ± SEM) | % Reversal of 6-OHDA-induced Deficit |

| Vehicle | - | 8 | 18.2 ± 3.5 | - |

| VU0364770 | 3 | 8 | 25.1 ± 4.1 | 21.6% |

| VU0364770 | 10 | 8 | 33.8 ± 5.2* | 48.8% |

| VU0364770 | 30 | 8 | 41.5 ± 4.9** | 72.8% |

| Sham | - | 8 | 50.0 ± 2.1 | - |

*p < 0.05, **p < 0.01 compared with vehicle-treated 6-OHDA-lesioned rats.

Table 2: Potentiation of L-DOPA Efficacy by this compound in the Cylinder Test

| Treatment Group | Dose (mg/kg, s.c.) | N | % Use of Contralateral (impaired) Forelimb (Mean ± SEM) |

| Vehicle + Vehicle | - | 8 | 19.5 ± 3.1 |

| Vehicle + L-DOPA | 2.5 | 8 | 28.7 ± 4.5 |

| VU0364770 + L-DOPA | 3 + 2.5 | 8 | 45.1 ± 3.8* |

*p < 0.05 compared with vehicle + L-DOPA-treated rats.

Experimental Protocols

6-OHDA Lesioning Protocol (Unilateral Medial Forebrain Bundle)

This protocol describes the induction of a unilateral dopaminergic lesion in rats using 6-OHDA.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

6-hydroxydopamine hydrochloride (6-OHDA)

-

Ascorbic acid

-

Sterile 0.9% saline

-

Desipramine hydrochloride

-

Pargyline hydrochloride

-

Ketamine/Xylazine anesthetic cocktail

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL) with a 26-gauge needle

Procedure:

-

Pre-treatment: 30 minutes prior to surgery, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from 6-OHDA toxicity.

-

Anesthesia: Anesthetize the rat with Ketamine/Xylazine (e.g., 80/10 mg/kg, i.p.).

-

Stereotaxic Surgery:

-

Mount the anesthetized rat in the stereotaxic frame.

-

Make a midline incision on the scalp and expose the skull.

-

Drill a small burr hole over the injection site.

-

Coordinates for the medial forebrain bundle (MFB) relative to bregma: Anteroposterior (AP): -2.8 mm; Mediolateral (ML): +2.0 mm; Dorsoventral (DV): -8.5 mm from the skull surface.

-

-

6-OHDA Injection:

-

Prepare a fresh solution of 6-OHDA (e.g., 8 µg in 4 µL of 0.9% saline containing 0.02% ascorbic acid).

-

Slowly infuse the 6-OHDA solution into the MFB at a rate of 1 µL/min.

-

Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

-

-

Post-operative Care:

-

Suture the incision and provide post-operative analgesia.

-

Allow the animals to recover for at least 2 weeks before behavioral testing to ensure the lesion has stabilized.

-

Drug Preparation and Administration

This compound Formulation:

-

For subcutaneous (s.c.) administration, this compound can be suspended in a vehicle of 10% Tween 80 in sterile water.[1] The solution should be freshly prepared on the day of the experiment.

L-DOPA Formulation:

-

L-DOPA methyl ester can be dissolved in 0.9% saline.[1] It is typically co-administered with a peripheral decarboxylase inhibitor like benserazide (e.g., 15 mg/kg, i.p.) to prevent its conversion to dopamine in the periphery.

Behavioral Testing Protocols

This test assesses the spontaneous use of forelimbs during exploration.

Materials:

-

Transparent glass cylinder (20 cm diameter, 30 cm high for rats)

-

Video recording equipment

Procedure:

-

Place the rat in the cylinder and record its activity for 5 minutes.

-

A mirror can be placed behind the cylinder to allow for a clear view of the forelimb movements.

-

During video playback, score the number of independent wall contacts made with the left forepaw, the right forepaw, and both forepaws simultaneously.

-

Calculate the percentage of contralateral (impaired) forelimb use using the following formula: % Contralateral Use = (Contralateral touches + 0.5 * Both touches) / (Total touches) * 100

This test measures the rotational behavior induced by the dopamine receptor agonist apomorphine, which is indicative of the extent of the unilateral dopamine lesion.

Materials:

-

Apomorphine hydrochloride

-

Rotometry system or a circular arena for observation

-

Video recording equipment

Procedure:

-

Administer apomorphine (e.g., 0.5 mg/kg, s.c.) to the 6-OHDA lesioned rat.

-

Place the rat in the testing arena.

-

Record the number of full 360° contralateral (away from the lesioned side) rotations for a period of 30-60 minutes.

-

Data is typically expressed as net contralateral rotations per minute.

Visualizations

References

Application Notes and Protocols for Behavioral Assays with VU0364770 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0364770 hydrochloride is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a systemically active compound, it holds potential for investigating the role of mGluR4 in various physiological and pathological processes within the central nervous system. These application notes provide detailed protocols for conducting rotarod and open field behavioral assays to assess the effects of this compound on motor coordination and locomotor activity, respectively. The data presented is based on preclinical studies in rodent models.

Mechanism of Action: mGluR4 Signaling Pathway

This compound does not directly activate the mGluR4 receptor but potentiates its response to the endogenous ligand, glutamate. The mGluR4 receptor is a G-protein coupled receptor (GPCR) that signals through the Gαi/o pathway. Upon activation, this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels ultimately modulates the activity of downstream effectors, typically resulting in a decrease in neurotransmitter release from presynaptic terminals.

Caption: mGluR4 Signaling Pathway

Data Presentation